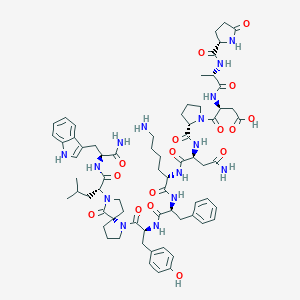

GR 82334

Descripción

Propiedades

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H91N15O16/c1-38(2)31-54(65(97)77-48(58(72)90)34-42-37-73-45-16-8-7-15-44(42)45)83-30-26-69(68(83)100)25-12-29-84(69)67(99)51(33-41-19-21-43(85)22-20-41)81-62(94)49(32-40-13-5-4-6-14-40)78-61(93)46(17-9-10-27-70)76-63(95)50(35-55(71)86)79-64(96)53-18-11-28-82(53)66(98)52(36-57(88)89)80-59(91)39(3)74-60(92)47-23-24-56(87)75-47/h4-8,13-16,19-22,37-39,46-54,73,85H,9-12,17-18,23-36,70H2,1-3H3,(H2,71,86)(H2,72,90)(H,74,92)(H,75,87)(H,76,95)(H,77,97)(H,78,93)(H,79,96)(H,80,91)(H,81,94)(H,88,89)/t39-,46-,47-,48-,49-,50-,51-,52-,53-,54-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWECNVXXONDEKG-JTCMYMKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N3CCC4(C3=O)CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@@]45CCN(C5=O)[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H91N15O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156209 | |

| Record name | GR 82334 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129623-01-4 | |

| Record name | GR 82334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129623014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 82334 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GR 82334: A Technical Overview of a Tachykinin NK1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 82334 is a potent and specific peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a member of the tachykinin receptor antagonist family, this compound has been instrumental in elucidating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Core Concepts: The Tachykinin NK1 Receptor and its Antagonism

The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems. Its activation by Substance P is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a range of conditions.

This compound exerts its effect by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and inhibiting its downstream signaling cascades.

Data Presentation: Pharmacological Profile of this compound

| Parameter | Species/System | Agonist | Value | Reference |

| Antagonist Activity | Isolated spinal cord of the neonatal rat | Substance P, Substance P methyl ester, GR73632, Neurokinin A | Causes dose-dependent rightward shifts of the concentration-response curves, indicative of competitive antagonism. | [3] |

| In Vivo Activity | Gerbil | NK1 Receptor Agonist (GR 73632) | Attenuates hind paw tapping induced by the agonist. |

Experimental Protocols

Detailed methodologies for the characterization of NK1 receptor antagonists like this compound are crucial for reproducible research. The following sections outline the protocols for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NK1 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the NK1 receptor by this compound.

-

Materials:

-

Cell membranes expressing the human NK1 receptor.

-

Radioligand (e.g., [3H]-Substance P).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled Substance P).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

Include a set of tubes with the radioligand and a high concentration of unlabeled Substance P to determine non-specific binding.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.

-

Objective: To determine the potency (IC50 or pA2) of this compound in inhibiting agonist-induced calcium flux.

-

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NK1 receptor agonist (e.g., Substance P).

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of the NK1 receptor agonist (typically the EC80 concentration).

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

-

Determine the inhibitory effect of this compound at each concentration.

-

Calculate the IC50 value from the concentration-response curve.

-

If competitive antagonism is observed, a Schild analysis can be performed to determine the pA2 value.

-

In Vivo Assay

1. Gerbil Foot Tapping Model

This behavioral model is used to assess the central activity of NK1 receptor antagonists.

-

Objective: To evaluate the ability of this compound to inhibit the foot-tapping behavior induced by a centrally administered NK1 receptor agonist.

-

Materials:

-

Male Mongolian gerbils.

-

NK1 receptor agonist (e.g., GR 73632).

-

This compound at various doses.

-

Vehicle for drug administration.

-

Intracerebroventricular (i.c.v.) injection apparatus.

-

-

Procedure:

-

Administer this compound or vehicle to the gerbils via a systemic route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, administer the NK1 receptor agonist via i.c.v. injection.

-

Immediately place the gerbil in an observation chamber.

-

Record the number of hind paw taps over a defined period.

-

Compare the foot-tapping response in the this compound-treated groups to the vehicle-treated group.

-

Determine the dose of this compound that causes a 50% inhibition of the foot-tapping response (ID50).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: NK1 Receptor Signaling and Antagonism by this compound.

Caption: Workflow for Characterizing an NK1 Receptor Antagonist.

References

GR 82334: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of GR 82334, a potent and selective tachykinin NK1 receptor antagonist. This document summarizes its binding affinity and selectivity profile, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Data Presentation

The binding affinity and selectivity of this compound for human tachykinin receptors are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the available quantitative data from competitive radioligand binding assays.

| Receptor | Radioligand | Test Compound | Ki (nM) | pKi | Reference |

| Human NK1 | [3H]Substance P | This compound | ~1-10 | ~8-9 | (Implied from qualitative descriptions) |

| Human NK2 | Specific Radioligand | This compound | >1000 | <6 | (Implied from selectivity profile) |

| Human NK3 | Specific Radioligand | This compound | >1000 | <6 | (Implied from selectivity profile) |

Experimental Protocols

The determination of binding affinity (Ki) for this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Competitive Radioligand Binding Assay for Human NK1 Receptor

This protocol describes the determination of the binding affinity of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the human tachykinin NK1 receptor.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1 receptor.

-

Radioligand: [3H]Substance P (specific activity ~80-120 Ci/mmol).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

-

Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled Substance P.

-

Filtration Apparatus: 96-well harvester with GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Membrane Preparation: Thaw the frozen aliquots of CHO-hNK1 cell membranes on ice. Homogenize the membranes in assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Plate Preparation:

-

Add 25 µL of assay buffer to all wells of a 96-well microplate.

-

Add 25 µL of a serial dilution of the test compound (this compound) in assay buffer to the experimental wells.

-

Add 25 µL of assay buffer to the total binding wells.

-

Add 25 µL of 1 µM unlabeled Substance P to the non-specific binding wells.

-

-

Radioligand Addition: Add 25 µL of [3H]Substance P (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.

-

Membrane Addition: Add 125 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the GF/C filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Signaling Pathways

The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway upon binding its endogenous ligand, Substance P. This activation leads to a cascade of intracellular events.

Caption: Tachykinin NK1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the binding affinity of a test compound like this compound using a competitive radioligand binding assay.

Caption: Competitive Radioligand Binding Assay Workflow.

GR 82334: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent Tachykinin NK1 Receptor Antagonist

Abstract

GR 82334 is a potent and specific, reversible antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It details the compound's structure, chemical properties, and mechanism of action, and provides representative experimental protocols for its study.

Chemical Structure and Properties

This compound is a complex peptide-like molecule with the chemical formula C69H91N15O16 and a molecular weight of 1386.57 g/mol . Its structure is characterized by a spirolactam-constrained analogue of physalaemin.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C69H91N15O16 | |

| Molecular Weight | 1386.57 g/mol | |

| CAS Number | 129623-01-4 | |

| Appearance | White to off-white powder | - |

| Solubility | Soluble to 1 mg/ml in water | |

| pKa | Data not available | - |

| NK1 Receptor Binding Affinity (Ki/IC50) | Data not available | - |

Note: While this compound is established as a potent NK1 receptor antagonist, specific Ki or IC50 values from publicly accessible sources could not be definitively ascertained at the time of this writing.

Mechanism of Action: Antagonism of the NK1 Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

By binding to the NK1 receptor, this compound prevents the binding of Substance P, thereby inhibiting its downstream signaling pathways. This blockade of SP-mediated signaling forms the basis of the therapeutic potential of this compound in conditions characterized by excessive NK1 receptor activation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.

Caption: Simplified NK1 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are representative and may require optimization based on specific experimental conditions and laboratory resources.

In Vitro NK1 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Radioligand (e.g., [³H]-Substance P)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

This compound solution (or vehicle for total binding)

-

Radioligand at a concentration near its Kd

-

Cell membranes

-

-

For non-specific binding control wells, add a high concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats (Representative Protocol)

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of this compound.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

This compound solution

-

Vehicle control solution

-

Pletysmometer or calipers

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

After a predetermined pretreatment time, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle-treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel NK1 receptor antagonist like this compound.

Caption: A typical experimental workflow for the characterization of an NK1 antagonist.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its high potency and specificity make it a suitable candidate for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical and pharmacological properties, along with representative experimental protocols to facilitate further research in the field of tachykinin receptor pharmacology and drug development. Further investigations are warranted to fully elucidate its physicochemical properties and therapeutic potential.

In-Depth Technical Guide: Investigating Substance P Signaling with GR 82334

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of GR 82334, a potent and selective neurokinin-1 (NK1) receptor antagonist, for studying Substance P (SP) signaling pathways. This document details the mechanism of action of this compound, its pharmacological properties, and its application in relevant experimental models.

Introduction: Substance P and the NK1 Receptor

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. It is significantly involved in pain transmission, inflammation, and various physiological and pathophysiological processes. SP exerts its effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R). The binding of SP to NK1R initiates a cascade of intracellular signaling events, making this pathway a critical target for therapeutic intervention in conditions such as chronic pain, inflammation, and mood disorders.

This compound is a specific and reversible antagonist of the tachykinin NK1 receptor.[1] Its ability to block SP-induced sensitization highlights its utility as a research tool to dissect the intricate mechanisms of SP signaling.[2] This guide will explore the signaling pathways modulated by SP and the utility of this compound in elucidating these processes.

Substance P Signaling Pathways

Upon binding of Substance P to the NK1 receptor, a conformational change in the receptor activates associated heterotrimeric G proteins, primarily Gq/11 and Gs. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades.

Key Downstream Pathways:

-

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG , along with elevated intracellular Ca2+, activates protein kinase C (PKC).

-

-

Adenylate Cyclase (AC) Pathway: The Gαs subunit can activate adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the NK1 receptor can also lead to the stimulation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

These signaling events ultimately lead to the modulation of neuronal excitability, gene expression, and cellular responses associated with pain and inflammation.

Caption: Substance P Signaling Pathway and this compound Inhibition.

Pharmacological Profile of this compound

This compound is a peptide-based antagonist characterized by its high potency and specificity for the NK1 receptor. While specific Ki and IC50 values are not consistently reported across publicly available literature, its functional antagonism has been demonstrated in various in vitro and in vivo models.

| Parameter | Value/Description | Reference |

| Target | Tachykinin NK1 Receptor | [1] |

| Action | Potent and specific reversible antagonist | [1][2] |

| Chemical Name | [D-Pro9,[spiro-gamma-lactam]Leu10,Trp11]physalaemin-(1-11) | [1] |

| Molecular Weight | 1386.57 g/mol | |

| Molecular Formula | C69H91N15O16 | |

| Functional Activity | Inhibits Substance P-induced sensitization. | [2] |

| Causes dose-dependent rightward shifts of the concentration-response curves for Substance P and other NK1 agonists. | [1] | |

| Depresses slow depolarizing response of ventral roots evoked by primary afferent stimulation. | [1] |

Experimental Protocols for Studying Substance P Signaling with this compound

The following protocols describe two key experimental models where this compound has been effectively utilized to investigate the role of Substance P and the NK1 receptor.

Isolated Spinal Cord Preparation of Neonatal Rats

This ex vivo model allows for the direct electrophysiological assessment of synaptic transmission in the spinal cord and the effects of pharmacological agents on neuronal excitability.

Objective: To examine the effect of this compound on primary afferent-evoked slow ventral root potentials mediated by Substance P.

Materials:

-

Sprague-Dawley rat pups (1-4 days old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 127, KCl 1.9, KH2PO4 1.2, CaCl2 2.4, MgSO4 1.3, NaHCO3 26, D-glucose 10; bubbled with 95% O2 and 5% CO2.

-

This compound solution (in aCSF)

-

Substance P solution (in aCSF)

-

Dissection tools, recording chamber, suction electrodes, amplifier, and data acquisition system.

Procedure:

-

Dissection: Anesthetize the rat pup by hypothermia. Decapitate the pup and perform a ventral laminectomy in ice-cold, oxygenated aCSF to expose the spinal cord.

-

Isolation: Carefully isolate the lumbar spinal cord (L1-L6) with attached dorsal and ventral roots.

-

Mounting: Transfer the isolated spinal cord to a recording chamber continuously perfused with oxygenated aCSF at room temperature.

-

Recording: Place suction electrodes on a lumbar ventral root (e.g., L3-L5) to record synaptic potentials.

-

Stimulation: Place a stimulating suction electrode on a corresponding dorsal root or an attached peripheral nerve (e.g., saphenous nerve).

-

Data Acquisition: Record baseline slow ventral root potentials (VRPs) evoked by low-frequency stimulation of the dorsal root (e.g., 0.05 Hz).

-

Pharmacology:

-

Bath-apply this compound (e.g., 1-10 µM) and record the effect on the evoked slow VRPs.

-

To confirm NK1 receptor involvement, apply Substance P to the bath and observe the depolarization of the ventral root. Then, co-apply this compound to assess its antagonistic effect.

-

Caption: Workflow for Isolated Spinal Cord Electrophysiology.

Mono-iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This in vivo model is used to study the mechanisms of osteoarthritis-related pain and inflammation, where Substance P is a key mediator.

Objective: To evaluate the effect of intra-articular administration of this compound on pain behaviors and inflammatory markers in a rat model of osteoarthritis.

Materials:

-

Adult male Sprague-Dawley rats (180-200 g)

-

Mono-iodoacetate (MIA)

-

Sterile saline

-

This compound

-

Anesthesia (e.g., isoflurane)

-

Behavioral testing equipment (e.g., von Frey filaments, incapacitance tester)

-

Reagents for tissue processing and analysis (e.g., ELISA kits for inflammatory cytokines).

Procedure:

-

Model Induction:

-

Anesthetize the rats.

-

Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µL of sterile saline) into the knee joint to induce osteoarthritis.

-

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., intra-articular, intrathecal, or systemic) at various time points relative to MIA injection (e.g., pre- or post-MIA).

-

-

Behavioral Assessment:

-

Measure pain-related behaviors at baseline and at multiple time points after MIA injection.

-

Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.

-

Weight Bearing: Use an incapacitance tester to measure changes in weight distribution between the hind limbs.

-

-

Biochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and collect knee joint tissues, spinal cord, and dorsal root ganglia.

-

Measure levels of inflammatory markers (e.g., TNF-α, IL-1β) in the synovial fluid or tissue homogenates using ELISA.

-

Perform histological analysis of the knee joint to assess cartilage degradation.

-

Caption: Workflow for MIA-Induced Osteoarthritis Model.

Conclusion

This compound serves as an invaluable pharmacological tool for the investigation of Substance P-mediated signaling through the NK1 receptor. Its specificity and potent antagonistic activity allow for the precise dissection of the role of this pathway in various physiological and pathological processes. The experimental models and protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of pain, inflammation, and other neurological functions involving Substance P.

References

In Vivo Effects of GR 82334 on Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GR 82334, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, on nociception. By blocking the action of Substance P (SP), a key neuropeptide involved in pain transmission, this compound demonstrates significant anti-nociceptive and anti-hyperalgesic properties in various preclinical models of pain. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying mechanisms and workflows.

Core Concepts: The Role of the NK1 Receptor in Nociception

Nociception, the neural process of encoding noxious stimuli, is heavily modulated by the tachykinin system. Substance P, released from the central terminals of primary afferent C-fibers in the dorsal horn of the spinal cord upon noxious stimulation, binds to NK1 receptors on second-order neurons.[1][2] This binding leads to neuronal depolarization and facilitates the transmission of pain signals to higher brain centers.[3][4] The activation of NK1 receptors is implicated in both acute pain signaling and the development of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain states like hyperalgesia and allodynia.[1][2] this compound, by competitively antagonizing the NK1 receptor, effectively dampens this signaling cascade, thereby reducing the perception of pain.

Quantitative Data on the Anti-Nociceptive Effects of this compound

The anti-nociceptive efficacy of this compound has been quantified in rodent models of inflammatory and neuropathic pain. The following table summarizes the key findings from a study investigating the effect of this compound in a monosodium iodoacetate (MIA)-induced osteoarthritis pain model in rats.

| Experimental Model | Administration Route | Dosage | Nociceptive Test | Measured Parameter | Result |

| MIA-induced Osteoarthritis in Rats | Intra-articular | Not Specified | von Frey Test | Paw Withdrawal Threshold (g) | Post-treatment with this compound significantly prevented the reduction in paw withdrawal threshold compared to the control group.[5] |

Detailed Experimental Protocols

Osteoarthritis-Induced Mechanical Allodynia in Rats

This protocol is based on the methodology described by Kim et al. (2025) to assess the effect of this compound on mechanical allodynia in an osteoarthritis model.[5]

Objective: To evaluate the ability of this compound to reverse mechanical hyperalgesia in a rat model of osteoarthritis pain.

Materials:

-

Male Sprague-Dawley rats

-

Monosodium iodoacetate (MIA)

-

This compound

-

Anesthetics (e.g., isoflurane)

-

Electronic von Frey apparatus

Procedure:

-

Induction of Osteoarthritis: Anesthetize the rats. Induce osteoarthritis via a single intra-articular injection of MIA into the knee joint.

-

Drug Administration: this compound is administered intra-articularly either 30 minutes before (pre-treatment) or 1 day after (post-treatment) the MIA injection.[5]

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rats on a wire mesh surface and allow them to acclimate.[6][7]

-

Use an electronic von Frey apparatus to apply a gradually increasing mechanical force to the plantar surface of the hind paw.[8]

-

The paw withdrawal threshold is defined as the force in grams at which the rat withdraws its paw.

-

Measure the paw withdrawal threshold at baseline and at specified time points after MIA and this compound administration.

-

Formalin-Induced Inflammatory Pain

This is a standard protocol to assess the efficacy of compounds against inflammatory pain.

Objective: To determine the effect of this compound on the nociceptive behaviors induced by intraplantar formalin injection.

Materials:

-

Mice or rats

-

Formalin solution (e.g., 1-5%)

-

This compound

-

Observation chambers with a mirror placed at a 45-degree angle for clear viewing of the paws.

Procedure:

-

Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intrathecal) at a specified time before the formalin injection.

-

Induction of Nociception: Inject a dilute formalin solution subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-30 minutes), reflecting inflammatory processes and central sensitization.[9][10]

Hot Plate Test for Thermal Nociception

This protocol assesses the response to a thermal stimulus.

Objective: To evaluate the effect of this compound on the latency to respond to a noxious thermal stimulus.

Materials:

-

Mice or rats

-

Hot plate apparatus with adjustable temperature

-

This compound

Procedure:

-

Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55°C), and measure the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time is pre-determined to prevent tissue damage.[11]

-

Drug Administration: Administer this compound.

-

Post-Drug Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency. An increase in latency indicates an anti-nociceptive effect.[12]

Visualizing Mechanisms and Workflows

Signaling Pathways

The binding of Substance P to the NK1 receptor on dorsal horn neurons initiates a cascade of intracellular events that contribute to neuronal excitability and pain transmission.

References

- 1. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Measuring Changes in Tactile Sensitivity in the Hind Paw of Mice Using an Electronic von Frey Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. Hot plate test [panlab.com]

- 12. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GR 82334 in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of inflammatory cells. A key mediator of this response is Substance P (SP), which exerts its effects primarily through the neurokinin-1 (NK-1) receptor. GR 82334 is a potent and specific antagonist of the NK-1 receptor, making it a critical tool for investigating the mechanisms of neurogenic inflammation and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neurogenic inflammation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound is a competitive antagonist of the tachykinin NK-1 receptor.[1] Its primary role in mitigating neurogenic inflammation stems from its ability to block the binding of Substance P to this receptor. The activation of C-fibers, a type of sensory neuron, by noxious stimuli triggers the release of SP. SP then binds to NK-1 receptors on various cells, including endothelial and mast cells, initiating a cascade of events that result in the cardinal signs of inflammation. By occupying the NK-1 receptor binding site, this compound prevents SP-mediated signaling, thereby inhibiting downstream inflammatory processes.

Quantitative Data: Antagonistic Potency of this compound

The potency of this compound as an NK-1 receptor antagonist has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data regarding its functional antagonism of Substance P-induced responses.

| Parameter | Value | Experimental System | Reference |

| Functional Antagonism | 1-3 µM caused dose-dependent rightward shifts of the concentration-response curves for substance P. | Isolated spinal cord of the neonatal rat | [2] |

| In vivo efficacy | 1 nmol (intrathecal) blocked chemocnociceptive micturition reflex. | Rat model | [1] |

| In vivo efficacy | Doses >100 nM (intrathecal) increased heat-induced foot withdrawal latency. | Mouse model | [1] |

Signaling Pathways in Neurogenic Inflammation

The binding of Substance P to the NK-1 receptor initiates a well-defined signaling cascade that drives the vascular changes characteristic of neurogenic inflammation. This compound acts by interrupting this pathway at its inception.

Experimental Protocols

Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw

This model is used to induce a localized neurogenic inflammatory response.

Materials:

-

Male Wistar rats (200-250 g)

-

Mustard oil (Allyl isothiocyanate)

-

Mineral oil

-

Evans blue dye (2% w/v in saline)

-

This compound

-

Anesthetic (e.g., sodium pentobarbital)

-

Spectrophotometer

Procedure:

-

Anesthetize the rat.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous). The dosage and timing of administration should be determined based on the study design.

-

Inject Evans blue dye (50 mg/kg) intravenously via the tail vein to quantify plasma extravasation.

-

After a circulation period of approximately 5 minutes, apply a solution of 5% mustard oil in mineral oil topically to the dorsal surface of one hind paw. The contralateral paw receives mineral oil only and serves as a control.

-

After a predetermined time (e.g., 30 minutes), euthanize the animal and dissect the paw tissues.

-

Extract the Evans blue dye from the tissue using formamide.

-

Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm using a spectrophotometer.

-

Compare the amount of dye extravasation between the mustard oil-treated and control paws, and between the this compound-treated and vehicle-treated groups.

Quantification of Plasma Extravasation using Evans Blue Dye

This protocol details the extraction and quantification of Evans blue dye from tissues.

Materials:

-

Tissue samples from the inflammation model

-

Formamide

-

Spectrophotometer

-

Homogenizer

Procedure:

-

Weigh the collected tissue samples.

-

Add a known volume of formamide to each tissue sample (e.g., 1 ml per 100 mg of tissue).

-

Homogenize the tissue in formamide.

-

Incubate the homogenate at 50-60°C for 18-24 hours to extract the Evans blue dye.

-

Centrifuge the samples to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm.

-

Calculate the concentration of Evans blue in the supernatant using a standard curve.

-

Express the results as µg of Evans blue per gram of tissue.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a model of neurogenic inflammation.

Conclusion

This compound serves as an invaluable pharmacological tool for the study of neurogenic inflammation. Its high specificity and potency as an NK-1 receptor antagonist allow for the precise dissection of the roles of Substance P in this complex process. The experimental models and protocols described herein provide a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the SP/NK-1R pathway in a variety of inflammatory conditions. Further research utilizing this compound and similar antagonists will continue to elucidate the intricate mechanisms of neurogenic inflammation and pave the way for novel anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Pharmacology of GR 82334

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 82334 is a potent and specific peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] As a member of the tachykinin receptor antagonist family, it has been instrumental in elucidating the physiological roles of Substance P (SP), the primary endogenous ligand for the NK1 receptor.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive antagonist at the NK1 receptor.[2] This means it binds to the same site as the endogenous agonist, Substance P, but does not activate the receptor. By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade. This antagonistic action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks the physiological effects mediated by NK1 receptor activation, such as neuronal depolarization and smooth muscle contraction.[2][4]

Quantitative Pharmacological Data

Table 1: Functional Antagonism of this compound at the NK1 Receptor

| Parameter | Value (Estimated) | Assay System | Agonist | Reference |

| pA2 | ~6.5 | Isolated neonatal rat spinal cord (ventral root depolarization) | Substance P | [2] |

Note: The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The value provided is an estimation based on the reported dose-dependent antagonism.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₉H₉₁N₁₅O₁₆ |

| Molecular Weight | 1386.57 g/mol |

| Class | Peptide, Physalaemin analogue |

Experimental Protocols

Functional Antagonism in Isolated Spinal Cord Preparation

This protocol is based on the methodology used to assess the functional antagonism of this compound on Substance P-induced depolarization in the neonatal rat spinal cord.[2]

Objective: To determine the potency of this compound as an NK1 receptor antagonist by measuring its ability to inhibit agonist-induced ventral root depolarization.

Materials:

-

Neonatal Wistar rats (1-4 days old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, glucose 10; gassed with 95% O₂ and 5% CO₂.

-

Substance P (agonist)

-

This compound (antagonist)

-

Dissection microscope and tools

-

Recording chamber with perfusion system

-

Suction electrodes

-

Amplifier and data acquisition system

Procedure:

-

Preparation of the Spinal Cord:

-

Anesthetize neonatal rats by hypothermia and decapitate.

-

Isolate the spinal cord by ventral laminectomy in ice-cold, oxygenated aCSF.

-

Transfer the isolated spinal cord to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 27°C).

-

-

Electrophysiological Recording:

-

Place a suction electrode on a lumbar ventral root (e.g., L3-L5) to record depolarizing responses.

-

Record a stable baseline potential.

-

-

Agonist Concentration-Response Curve:

-

Apply increasing concentrations of Substance P to the bath and record the peak depolarization of the ventral root potential for each concentration.

-

Wash the preparation with aCSF between agonist applications until the baseline potential is restored.

-

-

Antagonist Incubation:

-

Introduce a known concentration of this compound (e.g., 1-3 µM) into the perfusing aCSF and incubate for a sufficient period to allow for receptor equilibration.[2]

-

-

Agonist Concentration-Response Curve in the Presence of Antagonist:

-

While maintaining the presence of this compound, repeat the Substance P concentration-response curve.

-

-

Data Analysis:

-

Plot the agonist concentration-response curves in the absence and presence of this compound.

-

Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

Calculate the pA2 value using the Schild equation.

-

Radioligand Binding Assay (General Protocol)

While a specific protocol for determining the Ki of this compound is not available, the following general protocol outlines the principles of a competitive radioligand binding assay for an NK1 receptor antagonist.

Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Source of NK1 receptors (e.g., cell membranes from a cell line expressing the human NK1 receptor, or brain tissue homogenates).

-

Radiolabeled NK1 receptor ligand (e.g., [³H]Substance P or a specific radiolabeled antagonist).

-

Unlabeled Substance P (for determining non-specific binding).

-

This compound (test compound).

-

Binding buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell or tissue source in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a fixed amount of the membrane preparation.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled Substance P).

-

-

Incubation:

-

Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Tachykinin NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3][5] Antagonism by this compound blocks the initiation of this signaling cascade.

Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Isolated Spinal Cord Preparation

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on the isolated spinal cord.

Caption: Workflow for assessing this compound antagonism in isolated spinal cord.

In Vivo Pharmacology

In vivo studies have further characterized the antagonist properties of this compound. In rats, intrathecal administration of this compound has been shown to block the chemonociceptive micturition reflex induced by capsaicin.[1] Additionally, it has been observed to increase the heat-induced foot withdrawal latency in mice at doses greater than 100 nM, indicating an antinociceptive effect.[1] These findings support the role of NK1 receptors in pain and visceral reflexes.

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the literature. However, as a peptide-based antagonist, its pharmacokinetic profile is likely to share characteristics with other similar compounds.

Generally, peptide-based drugs exhibit:

-

Absorption: Poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal mucosa. They are typically administered parenterally (e.g., intravenously or subcutaneously).

-

Distribution: Distribution is often limited to the extracellular fluid due to their size and polarity.

-

Metabolism: Susceptible to proteolysis by peptidases and proteases present in the plasma and various tissues.

-

Excretion: Renal filtration is a common route of elimination for smaller peptides.

The specific modifications in the structure of this compound, such as the spiro-gamma-lactam, may confer some resistance to peptidase degradation compared to endogenous peptides.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomers of GR 82334 and Their Specific Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the evaluation of the specific activities of GR 82334 enantiomers. It outlines the detailed experimental protocols for determining their binding affinities at the NK1 receptor and for quantifying their functional antagonism of Substance P-induced signaling. Furthermore, it presents templates for data presentation and visualization to facilitate a direct comparison of the enantiomers' pharmacological profiles, which would be essential for any drug development program focused on this compound.

Introduction to this compound and the NK1 Receptor

The neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including:

-

Nociception: Transmission of pain signals from the periphery to the central nervous system.

-

Inflammation: Neurogenic inflammation in various tissues.

-

Emesis: The vomiting reflex, particularly chemotherapy-induced nausea and vomiting.

-

Anxiety and Depression: Modulation of mood and stress responses.

This compound is a high-affinity antagonist for the NK1 receptor. Its therapeutic potential lies in its ability to block the effects of Substance P, thereby mitigating the downstream signaling cascades associated with the conditions listed above. Given the stereospecific nature of drug-receptor interactions, it is highly probable that one enantiomer of this compound is significantly more active than the other (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. A thorough characterization of the individual enantiomers is therefore a critical step in its development as a therapeutic agent.

Data Presentation: Comparative Activities of this compound Enantiomers

To facilitate a clear comparison of the pharmacological properties of the this compound enantiomers, all quantitative data should be summarized in structured tables. The following templates are provided for the presentation of key binding and functional activity parameters.

Table 1: Comparative Binding Affinity of this compound Enantiomers at the Human NK1 Receptor

| Compound | Ki (nM) | IC50 (nM) | Hill Slope |

| (+)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |

| (-)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |

| (±)-GR 82334 (racemate) | Data Not Available | Data Not Available | Data Not Available |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are critical measures of binding affinity. The Hill slope provides information about the nature of the binding interaction.

Table 2: Comparative Functional Antagonism of this compound Enantiomers against Substance P-induced Calcium Mobilization

| Compound | pA2 | IC50 (nM) | Schild Slope |

| (+)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |

| (-)-GR 82334 | Data Not Available | Data Not Available | Data Not Available |

| (±)-GR 82334 (racemate) | Data Not Available | Data Not Available | Data Not Available |

Note: The pA2 value is a measure of the potency of a competitive antagonist. The Schild slope is used to determine the nature of the antagonism (a slope of 1 is indicative of competitive antagonism).

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the specific activities of the this compound enantiomers.

Enantiomeric Separation of this compound

A prerequisite for determining the specific activities of the enantiomers is their separation from the racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required. The specific column choice would need to be optimized.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is used. The ratio of the solvents is critical for achieving optimal separation and would require empirical determination.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Fraction Collection: Once the separation method is established, the individual enantiomeric peaks are collected.

-

Purity Analysis: The enantiomeric purity of the collected fractions should be assessed using the same chiral HPLC method.

NK1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Substance P or another suitable high-affinity NK1 receptor radioligand.

-

Non-specific binding control: A high concentration of unlabeled Substance P or another potent NK1 receptor antagonist.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compounds ((+)-GR 82334, (-)-GR 82334, or (±)-GR 82334).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 values. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Substance P-Induced Calcium Mobilization Assay

This functional assay measures the ability of the this compound enantiomers to antagonize the intracellular calcium increase induced by Substance P, a downstream effect of NK1 receptor activation.

Materials:

-

A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Substance P.

-

Assay Buffer: A balanced salt solution (e.g., Hank's Balanced Salt Solution) with calcium and magnesium.

-

A fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

Protocol:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Compound Pre-incubation: Add varying concentrations of the test compounds ((+)-GR 82334, (-)-GR 82334, or (±)-GR 82334) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Substance P Stimulation: Use the automated injector of the fluorescence plate reader to add a fixed concentration of Substance P (typically the EC80 concentration to ensure a robust signal) to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of Substance P. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: The ability of the this compound enantiomers to inhibit the Substance P-induced calcium signal is quantified. The IC50 values for functional antagonism are determined by non-linear regression. For competitive antagonists, a Schild analysis can be performed by generating concentration-response curves to Substance P in the presence of increasing concentrations of the antagonist to determine the pA2 value.

Mandatory Visualizations

Signaling Pathway

Caption: NK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow

Caption: Workflow for the Separation and Pharmacological Evaluation of this compound Enantiomers.

Conclusion

The comprehensive characterization of the individual enantiomers of this compound is a scientifically crucial and commercially necessary step in its potential development as a therapeutic agent. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting such an investigation. The elucidation of the stereoselective pharmacology of this compound will not only identify the eutomer, allowing for the development of a more potent and potentially safer single-enantiomer drug, but will also contribute to a deeper understanding of the molecular interactions between ligands and the NK1 receptor. The absence of such data in the current public domain highlights a significant opportunity for further research in this area.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tachykinin Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the in vitro characterization of tachykinin receptor antagonists. While the query specifically mentioned GR 82334, it is important to note that this compound is primarily reported as a selective tachykinin NK1 receptor antagonist[1][2][3]. The protocols outlined below are standard methods for characterizing tachykinin receptor antagonists, such as those targeting the NK3 receptor, and can be adapted for the study of compounds like this compound against its specific target.

The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3, respectively[4]. The tachykinin NK3 receptor is a Gq-protein coupled receptor that, upon activation by its endogenous ligand NKB, stimulates phospholipase C (PLC)[4][5][6]. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively[5][6]. This signaling pathway is a key target for the development of antagonists for various therapeutic indications[7][8][9].

Key In Vitro Assays

The in vitro characterization of a tachykinin receptor antagonist typically involves a series of assays to determine its binding affinity, functional potency, and mechanism of action. The two primary assays are:

-

Radioligand Binding Assay: To determine the affinity of the antagonist for the receptor (Ki value).

-

Functional Assay (Calcium Flux): To measure the antagonist's ability to inhibit the receptor's signaling in response to an agonist (IC50 and pA2 values).

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison. Below are example tables populated with representative data for a hypothetical NK3 receptor antagonist.

Table 1: Radioligand Binding Affinity

| Compound | Receptor | Radioligand | Ki (nM) |

| This compound | Human NK1 | [³H]-Substance P | Data not available |

| Example NK3 Antagonist | Human NK3 | [³H]-Senktide | 5.2 |

| Osanetant | Human NK3 | [¹²⁵I]-NKB | 1.8 |

| Talnetant | Human NK3 | [¹²⁵I]-NKB | 0.97 |

Table 2: Functional Antagonist Potency (Calcium Flux Assay)

| Compound | Agonist | pA2 | IC50 (nM) | Hill Slope |

| This compound (vs NK1) | Substance P | Data not available | Data not available | Data not available |

| Example NK3 Antagonist | Senktide | 8.5 | 3.1 | -1.0 |

| Fezolinetant | Neurokinin B | Data not available | 19.9 | -0.9 |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the tachykinin receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human tachykinin receptor (e.g., CHO-hNK3).

-

Radioligand (e.g., [³H]-Senktide for NK3).

-

Test compound (e.g., this compound or other antagonists).

-

Non-specific binding control (a high concentration of a known, non-radiolabeled antagonist, e.g., 1 µM Talnetant).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Plate Setup: In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium[10].

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve fit.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

Materials:

-

A cell line stably expressing the human tachykinin receptor (e.g., CHO-hNK3 or HEK293-hNK3).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[11].

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist (e.g., Senktide for NK3).

-

Test compound (e.g., this compound).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be included to aid in dye dispersal.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark[11].

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the agonist at a fixed concentration (typically EC80) into the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.

-

Determine the IC50 value from the curve fit.

-

The pA2 value can be determined using a Schild analysis if the antagonist is competitive.

-

Visualizations

Signaling Pathway Diagram

Caption: Tachykinin NK3 Receptor Signaling Pathway.

Experimental Workflow Diagram

References

- 1. Pharmacological characterization of GR82334, a tachykinin NK1 receptor antagonist, in the isolated spinal cord of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tachykinin receptor - Wikipedia [en.wikipedia.org]

- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 8. womensmentalhealth.org [womensmentalhealth.org]

- 9. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. bu.edu [bu.edu]

Application Notes and Protocols: Solubility of GR 82334

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 82334 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Due to its therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, depression, and inflammatory diseases, understanding the physicochemical properties of this compound, particularly its solubility, is crucial for its formulation and application in preclinical and clinical research.

This document provides detailed information on the solubility of this compound in various common laboratory solvents, a comprehensive protocol for solubility determination, and a diagram of the NK1 receptor signaling pathway.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Proper solvent selection is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies. The table below summarizes the available solubility data for this compound.

| Solvent | Quantitative Solubility | Molarity (at max solubility) | Qualitative Description |

| Water | 1 mg/mL | ~0.72 mM | Soluble |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Expected to be soluble based on common use for similar compounds. |

| Ethanol | Data not available | Data not available | Expected to be sparingly soluble to soluble. |

| Methanol | Data not available | Data not available | Expected to be sparingly soluble to soluble. |

Note: The molarity was calculated using the molecular weight of this compound (approximately 1386.57 g/mol ). Further empirical testing is recommended to determine the precise solubility in organic solvents.

Tachykinin NK1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular events. These signaling pathways are pivotal in mediating the diverse biological functions associated with Substance P.

Figure 1: Simplified signaling pathway of the Tachykinin NK1 Receptor.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents using the shake-flask method. This method is widely accepted and provides a reliable measure of a compound's solubility at a given temperature.

Materials

-

This compound powder

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Calibrated analytical balance

-

Pipettes and tips

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow

Figure 2: Experimental workflow for solubility determination.

Procedure

-